molecular formula C8H11N3O2 B11777791 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one

5-Amino-6-cyclobutoxypyrimidin-4(3H)-one

Katalognummer: B11777791
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: YECCYCZORHMXJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-cyclobutoxypyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a cyclobutoxy group at the 6-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclobutylamine derivative with a suitable pyrimidine precursor under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the cyclobutoxy group, potentially leading to ring opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Halogenating agents or nucleophiles like amines or thiols could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines or cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-cyclobutoxypyrimidin-4(3H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, particularly in the development of antiviral or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for compounds like 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-6-methoxypyrimidin-4(3H)-one
  • 5-Amino-6-ethoxypyrimidin-4(3H)-one
  • 5-Amino-6-propoxypyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one lies in its cyclobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences could influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

5-amino-4-cyclobutyloxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O2/c9-6-7(12)10-4-11-8(6)13-5-2-1-3-5/h4-5H,1-3,9H2,(H,10,11,12)

InChI-Schlüssel

YECCYCZORHMXJH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)OC2=C(C(=O)NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.